rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride
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Overview
Description
rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxabicycloheptane ring system and an amino group, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure may allow the compound to fit into enzyme active sites, acting as an inhibitor or modulator of enzyme function.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S,6S,7R)-7-aminobicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride
Uniqueness
rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an oxabicycloheptane ring system. This combination of features makes it particularly interesting for studying stereochemical effects in chemical reactions and biological interactions.
Properties
IUPAC Name |
(1S,5S)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-5(8)3-1-2-9-6(3)4;/h3-6,8H,1-2,7H2;1H/t3-,4?,5?,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVAETHMVIGXNC-BXMBXJQJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C2N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C(C2N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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